2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
Description
2-(Naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a heterocyclic acetamide derivative featuring a naphthalene-1-yloxy group linked via an acetamide bridge to a pyrimidine ring substituted with a pyrazole moiety. Key functional groups include the acetamide carbonyl (C=O, ~1670–1682 cm⁻¹ in IR), aromatic systems (naphthalene, pyrimidine, pyrazole), and substituents influencing electronic and steric properties.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(12-26-16-8-3-6-14-5-1-2-7-15(14)16)23-17-11-18(21-13-20-17)24-10-4-9-22-24/h1-11,13H,12H2,(H,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKSTEVZARSYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide, also known as NPA-PPA, is a compound that belongs to the class of pyrazole-pyrimidine acetamides. This compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5), which is implicated in various diseases, including cancer and inflammatory disorders.
- Molecular Formula : C19H15N5O2
- Molecular Weight : 345.4 g/mol
- CAS Number : 1428355-80-9
- Physical State : White to yellow crystalline solid
- Melting Point : 269-271 °C
Synthesis and Characterization
NPA-PPA can be synthesized through a reaction involving 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and 2-naphthol with acetic anhydride. The product is purified using column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its structure and purity.
Inhibition of MAPKAPK5
NPA-PPA was first synthesized by Okamoto et al. in 2012 and demonstrated a potent inhibitory effect on MAPKAPK5 with an IC50 value of 0.9 μM , indicating significant selectivity compared to other known inhibitors. This inhibition is crucial as MAPKAPK5 plays a role in cellular responses to stress and inflammation.
Antiproliferative Activity
Research has shown that NPA-PPA exhibits sub-micromolar antiproliferative activity against various cancer cell lines. Specifically, it has been reported to have a growth inhibition concentration (GI50) ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines . This suggests that NPA-PPA may be effective in targeting cancer cells, making it a candidate for further development in oncology.
Mechanistic Studies
Mechanistic studies indicate that NPA-PPA induces apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases . This mechanism underlines the potential of NPA-PPA not only as an antiproliferative agent but also as a therapeutic agent capable of inducing cancer cell death.
Comparative Biological Activities
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| NPA-PPA | MAPKAPK5 | 0.9 | Inhibitor |
| Compound 15 | CDK2 | 0.005 | Inhibitor |
| Pyrazole Derivatives | Various | Varies (sub-micromolar) | Antiproliferative |
Case Studies
- Inhibition Studies : A study reported that NPA-PPA effectively inhibited MAPKAPK5, demonstrating its potential role in treating inflammatory diseases.
- Cancer Cell Line Testing : In vitro tests revealed that NPA-PPA significantly inhibited the growth of multiple cancer cell lines, supporting its development as an anticancer agent .
Future Directions
Given the promising biological activity demonstrated by NPA-PPA, future research should focus on:
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency.
- Exploration of additional targets , particularly in oncology and inflammatory pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Theoretical molecular weight (C₂₀H₁₆N₄O₂): 344.13 g/mol (exact mass).
Infrared (IR) Spectroscopy
- C=O stretch : All compounds exhibit strong carbonyl absorption near 1670–1682 cm⁻¹ , consistent with the acetamide group.
- Nitro and chloro groups: In 6b and 6m, asymmetric -NO₂ (~1504 cm⁻¹) and -C-Cl (785 cm⁻¹) stretches are observed, absent in the target compound .
- Pyrazole vs. triazole : The target’s pyrazole may show N-H stretching (~3200–3300 cm⁻¹), similar to triazole analogs (e.g., 6a: 3262 cm⁻¹ ).
Nuclear Magnetic Resonance (NMR)
- Aromatic protons : Triazole analogs (e.g., 6b ) display distinct aromatic signals (δ 7.20–8.61 ppm), while the target’s pyrimidine-pyrazole system would likely show downfield-shifted protons due to electron-deficient heterocycles.
- Methylene groups : The -OCH₂ and -NCH₂CO- groups in analogs resonate at δ ~5.38–5.48 ppm , comparable to the target’s naphthalen-1-yloxymethyl moiety.
Implications of Structural Differences
- Bioactivity : Triazole derivatives are explored for antimicrobial and anticancer applications , whereas pyrimidine-pyrazole systems (as in agrochemicals ) may target enzyme active sites (e.g., acetolactate synthase).
- Solubility and stability: Electron-withdrawing groups (e.g., -NO₂ in 6b) reduce solubility but enhance stability, whereas the target’s pyrimidine-pyrazole core may improve water solubility via hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
